molecular formula C18H15NO3 B12045208 3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one

3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one

Cat. No.: B12045208
M. Wt: 293.3 g/mol
InChI Key: VILYVPJXGKXLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a pyranone ring, which is a six-membered lactone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one typically involves the condensation of a naphthylamine derivative with a suitable pyranone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-6-methyl-2-(phenylamino)-4H-pyran-4-one: Similar structure but with a phenyl group instead of a naphthalene ring.

    3-acetyl-6-methyl-2-(benzylamino)-4H-pyran-4-one: Contains a benzyl group instead of a naphthalene ring.

Uniqueness

The presence of the naphthalene ring in 3-acetyl-6-methyl-2-(naphthalen-1-ylamino)-4H-pyran-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-acetyl-6-methyl-2-(naphthalen-1-ylamino)pyran-4-one

InChI

InChI=1S/C18H15NO3/c1-11-10-16(21)17(12(2)20)18(22-11)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-10,19H,1-2H3

InChI Key

VILYVPJXGKXLFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=CC3=CC=CC=C32)C(=O)C

Origin of Product

United States

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